3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride
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Overview
Description
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride is a chemical compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazole ring and two hydrochloride groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride typically involves the iodination of a pyrazolo[3,4-c]pyridine precursor. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
- pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride is unique due to its specific substitution pattern and the presence of two hydrochloride groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10Cl2IN3 |
---|---|
Molecular Weight |
321.97 g/mol |
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C6H8IN3.2ClH/c7-6-4-1-2-8-3-5(4)9-10-6;;/h8H,1-3H2,(H,9,10);2*1H |
InChI Key |
FTQNFAAXEXORAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=NN2)I.Cl.Cl |
Origin of Product |
United States |
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